Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol
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Overview
Description
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that features a naphthalene ring substituted with chlorine, methoxy groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol can be achieved through multiple synthetic routes. One common method involves the demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using cerium ammonium nitrate (CAN) in acetonitrile. Another method involves the Fries rearrangement of 5,8-dimethoxynaphthalen-1-ol acetate under stringent conditions, followed by subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5,8-dimethoxynaphthalene: Similar in structure but lacks the chlorine and hydroxyl groups.
4-Chloro-5,8-dimethoxynaphthalene: Similar but does not have the acetic acid moiety.
5,8-Dimethoxynaphthalen-1-ol: Lacks the chlorine and acetic acid groups.
Uniqueness
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89474-96-4 |
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Molecular Formula |
C14H15ClO5 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H11ClO3.C2H4O2/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12;1-2(3)4/h3-6,14H,1-2H3;1H3,(H,3,4) |
InChI Key |
XJFDWNYJRQQFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C2=C(C=CC(=C12)O)Cl)OC |
Origin of Product |
United States |
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